tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1289176-55-1
VCID: VC2586884
InChI: InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-6-4-5-15-10-8-14-7-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,15,17)(H,16,18)
SMILES: CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl
Molecular Formula: C12H19ClN4O2
Molecular Weight: 286.76 g/mol

tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate

CAS No.: 1289176-55-1

Cat. No.: VC2586884

Molecular Formula: C12H19ClN4O2

Molecular Weight: 286.76 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate - 1289176-55-1

Specification

CAS No. 1289176-55-1
Molecular Formula C12H19ClN4O2
Molecular Weight 286.76 g/mol
IUPAC Name tert-butyl N-[3-[(6-chloropyrazin-2-yl)amino]propyl]carbamate
Standard InChI InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-6-4-5-15-10-8-14-7-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,15,17)(H,16,18)
Standard InChI Key RIXUAQVKFBPJQC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl
Canonical SMILES CC(C)(C)OC(=O)NCCCNC1=CN=CC(=N1)Cl

Introduction

Chemical Identity and Fundamental Characteristics

Chemical Identity and Nomenclature

tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate represents a complex organic molecule with multiple functional groups. This compound is identified in chemical databases and literature by the following parameters:

  • CAS Registry Number: 1289176-55-1

  • Molecular Formula: C12H19ClN4O2

  • Molecular Weight: 286.76 g/mol

  • IUPAC Name: tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate

  • Alternative Names:

    • tert-butyl (3-((6-chloropyrazin-2-yl)amino)propyl)carbamate

    • Carbamic acid, N-[3-[(6-chloro-2-pyrazinyl)amino]propyl]-, 1,1-dimethylethyl ester

The compound belongs to the class of carbamates containing heterocyclic structures, specifically featuring a pyrazine ring system with a chloro substituent. The presence of multiple nitrogen atoms in the structure classifies it as a nitrogen-rich heterocyclic compound, which is often of interest in pharmaceutical development.

Structural Components and Features

The molecular architecture of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate can be divided into several key structural components:

  • A 6-chloropyrazine ring system, which serves as the core heterocyclic scaffold

  • A primary amino group connecting the pyrazine ring to a propyl chain

  • A tert-butoxycarbonyl (Boc) group attached to the other end of the propyl chain

  • A three-carbon propyl linker that bridges the heterocyclic and carbamate moieties

This structural arrangement creates a molecule with multiple hydrogen bond donors and acceptors, as well as regions of varying lipophilicity, properties that can be significant for biological interactions and pharmaceutical applications.

Physical and Chemical Properties

Physical Characteristics

While detailed experimental physical property data is limited in the available literature, the following physical characteristics can be inferred from compounds with similar structures:

PropertyValue/Description
Physical StateLikely a crystalline solid at room temperature
ColorTypically off-white to pale yellow
SolubilityLimited water solubility; likely soluble in organic solvents such as DMSO, methanol, and dichloromethane
Melting PointEstimated to be between 100-150°C (based on similar carbamates)
Molecular Weight286.76 g/mol

Chemical Reactivity

The chemical behavior of tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate is influenced by several reactive functional groups:

  • The chloropyrazine moiety: The chlorine substituent on the pyrazine ring represents a potential site for nucleophilic aromatic substitution reactions.

  • The Boc (tert-butoxycarbonyl) protecting group: This carbamate functionality is acid-labile and can be cleaved under acidic conditions, a property often utilized in synthetic organic chemistry.

  • The secondary amine linking the pyrazine to the propyl chain: This can serve as a nucleophile in further derivatizations.

  • The pyrazine nitrogen atoms: These can act as hydrogen bond acceptors or weak bases.

These reactive sites make the compound versatile for further chemical modifications, particularly in multistep organic synthesis pathways relevant to medicinal chemistry.

Synthesis and Manufacturing

Proposed General Synthetic Pathway

  • Starting Material Preparation: Beginning with 2,6-dichloropyrazine, which serves as the core heterocyclic scaffold

  • Selective Nucleophilic Aromatic Substitution: Reaction with 3-aminopropylamine to selectively substitute one chlorine atom

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group on the terminal amino group using di-tert-butyl dicarbonate (Boc2O)

This stepwise approach would allow for controlled functionalization of the molecule, maintaining the chlorine at the 6-position of the pyrazine ring while introducing the aminopropyl and carbamate functionalities at precise positions.

Industrial Production and Quality Standards

MolCore, a specialized chemical manufacturer, produces this compound with the following specifications:

ParameterSpecification
PurityNot less than (NLT) 97%
Quality SystemISO-certified manufacturing
Primary ApplicationAPI (Active Pharmaceutical Ingredient) intermediates

The high purity standard suggests controlled manufacturing processes with rigorous quality control measures, which are essential for compounds intended for pharmaceutical applications.

Chemical Relationships and Structural Analogs

Comparison Table of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate1289176-55-1C12H19ClN4O2286.76 Reference compound
tert-butyl N-(6-chloropyrazin-2-yl)carbamate652153-48-5C9H12ClN3O2Not provided Lacks propylamine linker
tert-butyl N-(6-chloropyridin-3-yl)carbamate171178-45-3C10H13ClN2O2Not provided Contains pyridine instead of pyrazine
(3-Tert-butyl-6-chloropyridin-2-yl) carbamate172778917C10H13ClN2O2228.67 Different substitution pattern on pyridine

This comparative analysis highlights the structural diversity within this chemical family and suggests potential avenues for structure-activity relationship studies.

Current Research and Future Directions

Research Status

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